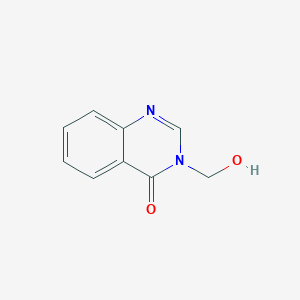

3-(Hydroxymethyl)-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-6-11-5-10-8-4-2-1-3-7(8)9(11)13/h1-5,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTNOVYBNJTXRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163426 |

Source

|

| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14663-52-6 |

Source

|

| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 3-(Hydroxymethyl)-4(3H)-quinazolinone

Abstract

The 4(3H)-quinazolinone core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These activities span anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] Within this important class of molecules, 3-(Hydroxymethyl)-4(3H)-quinazolinone (CAS No. 14663-52-6) emerges as a pivotal synthetic intermediate.[5] Its strategic placement of a reactive hydroxymethyl group on the N-3 nitrogen provides a versatile handle for chemical modification, enabling the development of extensive compound libraries for drug discovery. This guide offers an in-depth exploration of the physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this key building block, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Physicochemical Properties

This compound is typically a white solid at room temperature. Its core properties are summarized below, providing a foundational dataset for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 14663-52-6 | [5] |

| Molecular Formula | C₉H₈N₂O₂ | [5] |

| Molecular Weight | 176.17 g/mol | [5] |

| Exact Mass | 176.0586 g/mol | [5] |

| InChIKey | QXTNOVYBNJTXRE-UHFFFAOYSA-N | [5] |

| Classification | Bulk Drug Intermediate | [5] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in synthesis. The combined interpretation of NMR, IR, and Mass Spectrometry provides an unambiguous characterization of this compound. The expected data, based on the analysis of the parent scaffold and related derivatives, are presented below.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR (Proton NMR) Expected Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | OH | The hydroxyl proton is acidic and often appears as a broad signal that can exchange with D₂O. |

| ~8.20 | Singlet | 1H | H-2 | The proton at the C-2 position is unique and appears as a sharp singlet. |

| ~8.15 | Doublet | 1H | H-5 | The H-5 proton is deshielded by the adjacent carbonyl group and coupled to H-6. |

| ~7.85 | Triplet | 1H | H-7 | Part of the aromatic system, coupled to both H-6 and H-8. |

| ~7.75 | Doublet | 1H | H-8 | The H-8 proton is coupled to H-7. |

| ~7.55 | Triplet | 1H | H-6 | Part of the aromatic system, coupled to both H-5 and H-7. |

| ~5.50 | Singlet | 2H | N-CH₂ -OH | The two protons of the methylene group are chemically equivalent and appear as a singlet. |

¹³C NMR (Carbon NMR) Expected Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~161.0 | C =O (C-4) | The carbonyl carbon is significantly deshielded. |

| ~148.0 | C -4a | Quaternary carbon at the ring junction. |

| ~145.0 | C -2 | The carbon at the 2-position, adjacent to two nitrogen atoms. |

| ~134.5 | C -7 | Aromatic CH carbon. |

| ~127.0 | C -5 | Aromatic CH carbon. |

| ~126.5 | C -6 | Aromatic CH carbon. |

| ~126.0 | C -8a | Quaternary carbon at the ring junction. |

| ~121.0 | C -8 | Aromatic CH carbon. |

| ~65.0 | N-C H₂-OH | The methylene carbon attached to nitrogen and oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (Broad) | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (in -CH₂) |

| ~1680 (Strong) | C=O Stretch | Amide Carbonyl |

| 1610 - 1580 | C=C & C=N Stretches | Aromatic Ring & Imine |

| ~1050 | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or protonated peak [M+H]⁺ would be:

-

[M]⁺: m/z ≈ 176.06

-

[M+H]⁺: m/z ≈ 177.07

Synthesis and Mechanism

The synthesis of this compound is efficiently achieved in a two-step process starting from readily available anthranilic acid. This pathway leverages classic, well-understood reactions in heterocyclic chemistry.

Step 1: Synthesis of the 4(3H)-Quinazolinone Core The foundational quinazolinone ring system is most commonly prepared via the Niementowski quinazolinone synthesis.[1][7] This involves the thermal condensation of anthranilic acid with formamide. The formamide serves as the source for the C-2 carbon and the N-3 nitrogen is part of the original anthranilic acid.

Step 2: N-Hydroxymethylation The parent 4(3H)-quinazolinone is then subjected to N-hydroxymethylation. This is an electrophilic addition reaction where the nucleophilic N-3 nitrogen of the quinazolinone ring attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is typically conducted under mild basic or neutral conditions. The choice of formaldehyde as the reagent is causal; it is the simplest aldehyde and efficiently installs the required hydroxymethyl moiety without steric hindrance.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which positions it as a versatile synthetic hub. The N-CH₂-OH group is not merely a primary alcohol; it behaves as a stable precursor to a highly reactive N-acyliminium ion. This duality dictates its synthetic applications.

Key Reactive Site: The primary alcohol of the hydroxymethyl group.

Primary Transformation: Conversion to 3-(Chloromethyl)-4(3H)-quinazolinone The most critical reaction is the conversion of the hydroxyl group into a better leaving group, most commonly a halide. Reacting the compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride efficiently produces 3-(chloromethyl)-4(3H)-quinazolinone.

-

Causality: Chlorine is an excellent leaving group. This transformation converts the relatively unreactive alcohol into a potent electrophile, ready for nucleophilic substitution by a vast array of nucleophiles (amines, thiols, alcohols, carbanions). This single step unlocks access to thousands of potential derivatives.

Caption: Key reactivity pathways of this compound.

Applications in Drug Development

The 4(3H)-quinazolinone scaffold is consistently found in compounds targeting a range of diseases. The utility of this compound is to serve as a launchpad for creating structural diversity around this proven core, enabling comprehensive Structure-Activity Relationship (SAR) studies.

-

Anticancer Agents: Many quinazolinone derivatives are potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] The 3-position is a critical site for introducing side chains that can interact with the enzyme's active site.

-

Antibacterial Agents: Modifications at the N-3 position have led to the discovery of potent antibacterial agents, including those active against multidrug-resistant strains of Staphylococcus aureus.[9][10]

-

Anticonvulsant Agents: The quinazolinone core is present in several CNS-active agents. Derivatization allows for fine-tuning of properties like lipophilicity, which is crucial for blood-brain barrier penetration.[11]

The logical flow from the core scaffold to a therapeutic lead is a foundational principle of modern medicinal chemistry.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. dovepress.com [dovepress.com]

- 9. Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jpbsci.com [jpbsci.com]

Strategic Synthesis of 3-(Hydroxymethyl)-4(3H)-quinazolinone: A Key Intermediate in Medicinal Chemistry

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Derivatives of this bicyclic heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Within this esteemed class of molecules, 3-(Hydroxymethyl)-4(3H)-quinazolinone emerges as a pivotal synthetic intermediate. The introduction of a hydroxymethyl group at the N-3 position provides a versatile and reactive handle for extensive chemical elaboration, enabling the development of novel therapeutic agents. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the mechanistic rationale, a detailed experimental protocol, and its subsequent application in drug development.

Foundational Chemistry: The 4(3H)-Quinazolinone Core

Before functionalization, the synthesis of the parent 4(3H)-quinazolinone ring system is the prerequisite step. While several methods exist, the Niementowski reaction remains one of the most fundamental and widely employed syntheses due to its simplicity and accessibility of starting materials.[6]

The Niementowski Quinazolinone Synthesis

Mechanism: This reaction involves the thermal condensation of anthranilic acid with an excess of formamide. The process proceeds through an initial acylation of the amino group of anthranilic acid by formamide to form an o-amidobenzamide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the stable 4(3H)-quinazolinone scaffold.[6]

Causality in Experimental Design:

-

Reagent Stoichiometry: An excess of formamide is used as it serves as both a reactant and a solvent, driving the reaction towards completion.

-

Thermal Conditions: The reaction is typically conducted at elevated temperatures (e.g., 120-180°C) to overcome the activation energy required for both the initial acylation and the final dehydration and cyclization step.

Caption: Foundational Niementowski synthesis of the 4(3H)-quinazolinone core.

Core Pathway: N-Hydroxymethylation

The most direct and efficient route to synthesize this compound is through the N-hydroxymethylation of the pre-formed quinazolinone scaffold using formaldehyde.

Reaction Mechanism and Rationale

This reaction is a classic example of the addition of an N-H bond across a carbonyl group. The amide nitrogen at the N-3 position of the quinazolinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer results in the final hydroxymethylated product.

Causality in Experimental Design:

-

Reagent: An aqueous solution of formaldehyde (formalin, ~37%) is the most common and convenient source of the electrophile.

-

Solvent: The choice of solvent, often ethanol or an aqueous-ethanolic mixture, is critical for ensuring the solubility of the 4(3H)-quinazolinone starting material to facilitate a homogenous reaction environment.

-

Catalysis: The reaction can proceed under neutral conditions. However, its rate can be influenced by pH. Mildly basic conditions can enhance the nucleophilicity of the N-3 nitrogen by partial deprotonation, while acidic conditions can activate the formaldehyde by protonating the carbonyl oxygen, making it a stronger electrophile. For this specific transformation, neutral to slightly basic conditions are often sufficient and prevent potential side reactions.

-

Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature or with gentle warming. Aggressive heating is unnecessary and can lead to the formation of polymeric byproducts from formaldehyde.

Caption: Mechanism of N-Hydroxymethylation of 4(3H)-quinazolinone.

Validated Experimental Protocol

This protocol provides a self-validating system for the reliable synthesis and purification of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 4(3H)-Quinazolinone | >98% Purity | Standard Chemical Supply |

| Formaldehyde Solution (37% w/w) | ACS Reagent Grade | Standard Chemical Supply |

| Ethanol (95% or Absolute) | Reagent Grade | Standard Chemical Supply |

| Diethyl Ether | Reagent Grade | Standard Chemical Supply |

| Deionized Water | High Purity | In-house generation |

| Thin Layer Chromatography Plates | Silica Gel 60 F₂₅₄ | Standard Chemical Supply |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4(3H)-quinazolinone (1.46 g, 10.0 mmol) in ethanol (30 mL).

-

Reagent Addition: While stirring at room temperature, add aqueous formaldehyde solution (37%, 1.2 mL, ~15.0 mmol, 1.5 equivalents) dropwise over 5 minutes.

-

Reaction Execution: Stir the resulting mixture at room temperature. The initial suspension will gradually clarify as the reaction proceeds, followed by the formation of a new white precipitate of the product.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting quinazolinone spot (typically 2-4 hours).

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 15 mL) to remove excess formaldehyde and then with cold diethyl ether (1 x 15 mL) to facilitate drying.

-

Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight. The typical yield is 85-95%.

Purification

For most subsequent applications, the product isolated by filtration is of sufficient purity. If required, recrystallization from hot ethanol or an ethanol/water mixture will yield highly pure, crystalline this compound.

Product Characterization

Confirming the structure and purity of the synthesized compound is a critical step. The following data are characteristic of this compound.

| Analytical Technique | Expected Observation |

| Appearance | White crystalline solid |

| ¹H NMR (400 MHz) | δ (ppm): ~8.15 (s, 1H, N-CH=N), ~8.10 (d, 1H, Ar-H), ~7.80 (t, 1H, Ar-H), ~7.65 (d, 1H, Ar-H), ~7.50 (t, 1H, Ar-H), ~5.50 (s, 2H, N-CH₂-O), ~5.20 (br s, 1H, -OH, exchangeable with D₂O). |

| IR (KBr, cm⁻¹) | ν: ~3350 (broad, O-H stretch), ~3060 (Ar C-H stretch), ~1680 (strong, C=O amide stretch), ~1610 (C=N stretch), ~1470 (C=C stretch). |

| Mass Spec (ESI+) | m/z: Calculated for C₉H₈N₂O₂ [M+H]⁺: 177.06. Found: 177.1. |

Synthetic Utility: A Versatile Chemical Hub

The primary value of this compound lies in its role as a versatile synthon. The terminal hydroxyl group is a prime site for a variety of chemical transformations, allowing for the facile introduction of the quinazolinone pharmacophore into more complex molecular architectures.

Key Transformations:

-

Halogenation: Conversion of the hydroxyl group to a chloromethyl group using reagents like thionyl chloride (SOCl₂) creates a potent electrophile, 3-(chloromethyl)quinazolin-4(3H)-one. This intermediate readily reacts with nucleophiles (amines, thiols, alcohols) to form diverse libraries of compounds.

-

Esterification/Etherification: Reaction with acyl chlorides or alkyl halides allows for modification of properties such as lipophilicity and solubility, a common strategy in prodrug design.

-

Mannich Reaction: The compound can act as the active hydrogen component in Mannich reactions, although using the parent quinazolinone is more direct.[7][8]

Caption: Role of this compound as a key synthon.

References

- Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- A Review on 4(3H)-quinazolinone synthesis. (2021).

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIV

- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.).

- Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key I.... (2004). Ingenta Connect.

- Abbas, S. Y. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.

- He, L., et al. (2014). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing.

- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.

- Quinazolin-4(3H)

- 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (n.d.).

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PMC.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

The 4(3H)-Quinazolinone Core: A Technical Guide to its Multifaceted Mechanisms of Action

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the mechanistic principles of the 4(3H)-quinazolinone scaffold, a core structure in numerous pharmacologically active derivatives. It is important to note that a comprehensive literature search did not yield specific mechanistic data for 3-(Hydroxymethyl)-4(3H)-quinazolinone. Therefore, this document synthesizes the well-documented mechanisms of action of various 4(3H)-quinazolinone derivatives to provide a foundational understanding of the potential activities of this chemical class. The experimental protocols and data presented herein are representative of the broader class and should be adapted and validated for any specific derivative.

Introduction: The Privileged 4(3H)-Quinazolinone Scaffold

The 4(3H)-quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This "privileged scaffold" serves as a versatile template for the design of therapeutic agents targeting a diverse range of biological pathways. Derivatives of 4(3H)-quinazolinone have demonstrated clinical and preclinical efficacy as anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] This guide will provide an in-depth exploration of the primary mechanisms of action attributed to this important chemical class, with a focus on its anticancer and anticonvulsant properties.

Part 1: Anticancer Mechanisms of Action

The anticancer activity of 4(3H)-quinazolinone derivatives is a prominent area of research, with several compounds demonstrating potent inhibition of key oncogenic signaling pathways.[6] The primary mechanisms elucidated to date involve the inhibition of receptor tyrosine kinases (RTKs) and DNA repair enzymes.

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

Many 4(3H)-quinazolinone derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are crucial mediators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

The EGFR signaling pathway, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular events that promote cell growth and division. Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation.[4] 4(3H)-quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling molecules.[7]

Signaling Pathway: EGFR Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by 4(3H)-quinazolinone derivatives.

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

More recently, derivatives of the 4(3H)-quinazolinone scaffold have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP). [8]PARP enzymes, particularly PARP-1, play a critical role in DNA single-strand break repair. Inhibition of PARP in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to synthetic lethality, a promising strategy in cancer therapy. [9]

Logical Relationship: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

Part 2: Anticonvulsant Mechanism of Action

The discovery of methaqualone, a sedative-hypnotic with a 4(3H)-quinazolinone core, spurred research into the central nervous system (CNS) activities of this scaffold. [10]Subsequent studies have identified numerous derivatives with significant anticonvulsant properties.

Modulation of GABAA Receptors

The primary anticonvulsant mechanism of action for many 4(3H)-quinazolinone derivatives is believed to be the positive allosteric modulation of the GABAA receptor. [5]The GABAA receptor is the major inhibitory neurotransmitter receptor in the CNS. Binding of GABA to this receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Positive allosteric modulators enhance the effect of GABA, thereby increasing inhibitory neurotransmission and raising the seizure threshold.

Signaling Pathway: GABAA Receptor Modulation

Caption: Positive allosteric modulation of the GABA-A receptor by 4(3H)-quinazolinone derivatives.

Part 3: Experimental Protocols and Data

To provide a practical context for the discussed mechanisms, this section outlines representative experimental protocols and presents data in a structured format. These protocols are foundational and would require optimization for specific compounds and experimental systems.

In Vitro Assays for Anticancer Activity

This assay quantifies the ability of a compound to inhibit the kinase activity of EGFR or VEGFR-2 by measuring the amount of ATP consumed during the phosphorylation reaction.

Experimental Protocol:

-

Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution in kinase buffer to obtain a range of test concentrations. The final DMSO concentration should not exceed 1%.

-

Master Mix Preparation: For each reaction, prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

-

Assay Plate Setup: To a 96-well white plate, add the master mix. Add the diluted test compound to the sample wells, and an equivalent volume of DMSO-containing buffer to the positive control (100% activity) and blank (no enzyme) wells.

-

Enzyme Addition: Initiate the kinase reaction by adding recombinant human EGFR or VEGFR-2 enzyme to the sample and positive control wells. Add kinase buffer to the blank wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Incubate at room temperature for 10-15 minutes to stabilize the signal.

-

Data Acquisition: Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP-1.

Experimental Protocol:

-

Cell Lysate Preparation: Treat cancer cells (e.g., a BRCA-deficient cell line) with various concentrations of the test compound for a specified time. Harvest and lyse the cells. Determine the protein concentration of the lysates.

-

Assay Plate Setup: Use a 96-well plate pre-coated with histone proteins. Add cell lysates (normalized for protein content) to the wells.

-

PARP Reaction: Add a reaction cocktail containing biotinylated NAD+ to initiate the PARP reaction. Incubate for 60 minutes at room temperature.

-

Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP conjugate and incubate. After another wash, add a chemiluminescent HRP substrate.

-

Data Acquisition: Read the chemiluminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value as described for the kinase assay.

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Table 1: Representative In Vitro Anticancer Activity of a Hypothetical 4(3H)-Quinazolinone Derivative

| Assay | Target Cell Line/Enzyme | IC50 / GI50 (µM) |

| EGFR Kinase Assay | Recombinant EGFR | 0.05 |

| VEGFR-2 Kinase Assay | Recombinant VEGFR-2 | 0.12 |

| PARP-1 Activity Assay | LoVo cell lysate | 0.03 |

| MTT Assay | A549 (Lung Cancer) | 0.8 |

| MTT Assay | MCF-7 (Breast Cancer) | 1.2 |

| MTT Assay | HCT116 (Colon Cancer) | 0.9 |

In Vivo Assays for Anticonvulsant Activity

This model is used to identify compounds that prevent the spread of seizures, mimicking generalized tonic-clonic seizures.

Experimental Protocol:

-

Animal Dosing: Administer the test compound or vehicle control to groups of mice or rats via an appropriate route (e.g., intraperitoneally).

-

Anesthesia and Electrode Placement: At the time of peak drug effect, apply a local anesthetic to the corneas of the animals. Place corneal electrodes on the eyes.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The compound is considered protective if it abolishes the tonic hindlimb extension. Calculate the ED50 (the dose that protects 50% of the animals).

This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold, mimicking myoclonic and absence seizures.

Experimental Protocol:

-

Animal Dosing: Administer the test compound or vehicle control to groups of mice.

-

PTZ Administration: At the time of peak drug effect, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, subcutaneous).

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically clonic seizures.

-

Data Analysis: The compound is considered effective if it prevents or delays the onset of clonic seizures. Calculate the ED50.

Table 2: Representative In Vivo Anticonvulsant Activity of a Hypothetical 4(3H)-Quinazolinone Derivative in Mice

| Assay | Endpoint | ED50 (mg/kg, i.p.) |

| MES Test | Abolition of tonic hindlimb extension | 25 |

| PTZ Test | Prevention of clonic seizures | 40 |

Conclusion

The 4(3H)-quinazolinone scaffold represents a highly versatile and pharmacologically significant core structure. Its derivatives have demonstrated a remarkable breadth of biological activities, with well-documented mechanisms of action in the realms of oncology and neuroscience. As anticancer agents, they effectively target key signaling pathways driven by EGFR and VEGFR-2, and also exhibit promise as PARP inhibitors. In the central nervous system, their ability to modulate GABAA receptors underpins their anticonvulsant effects. The experimental frameworks provided in this guide offer a starting point for the investigation and characterization of novel 4(3H)-quinazolinone derivatives. Continued exploration of this privileged scaffold holds significant potential for the development of new and effective therapeutic agents.

References

- Unveiling the Potential: 4(3H)-Quinazolinone Derivatives Challenge Existing Drug Efficacy - Benchchem.

- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC.

- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH.

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC.

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central.

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI.

- Insilco Design and Potential Cytotoxic agents EGFR Inhibitors of 4(3H) Quinazolinone Derivatives - ProQuest.

- Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Publishing.

- The Antiepileptic Effect of Synthesized Derivatives of Quinazoline-4(3H)-One.

- Synthesis and evaluation of new 4(3H)-Quinazolinone derivatives as potential anticancer agents | Request PDF - ResearchGate.

- 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW.

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC - NIH.

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity..

- Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors.

- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC - PubMed Central.

- Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors - PubMed.

- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.

- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PubMed Central.

- Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H).

- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.

- Recent advances in 4(3H)-quinazolinone syntheses - RSC Publishing.

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - NIH.

- (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.

- Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - ResearchGate.

- Survey of Recent Literature Related to the Biologically Active 4(3H)-Quinazolinones Containing Fused Heterocycles.

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jove.com [jove.com]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 3-(Hydroxymethyl)-4(3H)-quinazolinone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4][5] This guide focuses on a specific derivative, 3-(Hydroxymethyl)-4(3H)-quinazolinone, providing a detailed exploration of its synthesis, biological activities, and the experimental protocols required for its evaluation. As a privileged structure, quinazolinone and its analogues have demonstrated significant potential as anticancer, anticonvulsant, and antimicrobial agents.[1][2][3][6][7][8] This document serves as a technical resource, consolidating current knowledge and offering practical, field-proven methodologies to empower researchers in the ongoing quest for novel therapeutics.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocycle, is a prominent feature in numerous bioactive molecules and approved pharmaceuticals.[7][9] Its structural versatility allows for substitutions at multiple positions, profoundly influencing its pharmacological profile.[1] Derivatives of 4(3H)-quinazolinone are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.[1][2][3][6] The well-known sedative-hypnotic agent, methaqualone, is a classic example of a biologically active 4(3H)-quinazolinone that spurred extensive research into this class of compounds.[10][11][12] The sustained interest in this scaffold is driven by the potential to develop new therapeutic agents with improved efficacy and safety profiles.[2][6]

Physicochemical Properties of this compound

Understanding the fundamental properties of a compound is the first step in any drug discovery pipeline. This compound is a specific analogue where a hydroxymethyl group is attached at the N-3 position of the quinazolinone ring. This substitution is critical as it can influence solubility, hydrogen bonding capacity, and interaction with biological targets.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Structure | A quinazolinone core with a -CH₂OH group at the N-3 position. |

| Appearance | Typically a crystalline solid. |

| Solubility | Varies; generally soluble in organic solvents like DMF and DMSO. |

Synthesis and Characterization

The synthesis of 4(3H)-quinazolinone derivatives often begins with anthranilic acid or its derivatives.[3][9] A common and efficient method involves the cyclocondensation of anthranilic acid with an appropriate reagent. For this compound, a multi-step synthesis is typically required.

Synthetic Pathway

A representative synthesis involves the reaction of 2-aminobenzamide with formaldehyde. This pathway provides a direct route to the target compound.

Caption: General synthetic route for this compound.

Step-by-Step Synthetic Protocol (Illustrative)

Causality: This protocol is based on the principle of condensation reaction where the amino group of anthranilamide reacts with the carbonyl group of formaldehyde, followed by intramolecular cyclization to form the stable quinazolinone ring. The choice of solvent and temperature is optimized to ensure efficient reaction kinetics and minimize side products.

-

Reactant Preparation : Dissolve anthranilamide (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

-

Reagent Addition : Add an aqueous solution of formaldehyde (1.2 equivalents) to the flask.

-

Reaction Condition : Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification : Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectrum of Biological Activities

The 4(3H)-quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a range of biological activities.[1][3][4][6]

Anticonvulsant Activity

Many quinazolinone derivatives have been synthesized and evaluated for their potential as anticonvulsant agents.[2][12][13][14] The activity is often assessed using preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[15][16] Some studies suggest that the anticonvulsant mechanism of certain quinazolinones may involve the modulation of GABAergic neurotransmission, similar to benzodiazepines, by acting as positive allosteric modulators of the GABA-A receptor.[10][11] Other proposed mechanisms include inhibition of carbonic anhydrase II.[10][17]

Antimicrobial Activity

The quinazolinone nucleus is a key structural component in many compounds exhibiting potent antimicrobial properties.[5][8][18][19] These derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][18] The mechanism of antibacterial action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell wall synthesis.[20] The lipophilicity conferred by different substituents on the quinazolinone ring often plays a crucial role in the antimicrobial efficacy, facilitating passage through the microbial cell membrane.

Anticancer Activity

Quinazolinone derivatives are a significant class of compounds in cancer chemotherapy.[1][6][7][21] Several quinazolinone-based drugs, such as Gefitinib (Iressa), are approved for cancer treatment, primarily acting as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).[1][22] The anticancer mechanisms of quinazolinones are diverse and can include inducing apoptosis, inhibiting cell cycle progression, and disrupting microtubule polymerization.[1][23] The specific substitutions on the quinazolinone scaffold are critical in determining the molecular target and the resulting cytotoxic activity against various cancer cell lines.[21]

Experimental Protocols for Activity Screening

To ensure trustworthiness and reproducibility, standardized protocols are essential. The following sections detail validated methodologies for assessing the key biological activities of this compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Causality: The Broth Microdilution method is a gold-standard quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25] It provides a precise measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[25][26] This method is preferred for its efficiency, scalability (using 96-well plates), and the quantitative nature of its results, which are crucial for comparing the potency of different compounds.[24][27]

Workflow Diagram: Broth Microdilution Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Media : Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium for the microorganism being tested.[24]

-

Compound Preparation : Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution : In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of desired concentrations.[28]

-

Inoculum Preparation : Culture the test microorganism (e.g., Staphylococcus aureus) overnight. Dilute the culture in fresh broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24] Further dilute this suspension to achieve the final target inoculum density for the assay (typically 5 x 10⁵ CFU/mL).

-

Inoculation : Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.[25] Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).[25]

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.[24][28]

-

Data Analysis : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[25] Results can also be read using a plate reader to measure optical density.

Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Test)

Causality: The Maximal Electroshock Seizure (MES) test is a fundamental and highly predictive preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15][29][30] The model works by inducing a maximal seizure through electrical stimulation, and the endpoint—abolition of the tonic hindlimb extension—is a clear and reproducible measure of a compound's ability to prevent seizure spread through neural circuits.[29][31] This test is crucial for early-stage screening of potential antiepileptic drugs.[16]

Step-by-Step Methodology:

-

Animal Acclimatization : Use adult male mice (e.g., ICR strain, 20-25g).[30] Allow animals to acclimate to the laboratory environment for at least one week before testing. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[30]

-

Compound Administration : Administer the test compound, this compound, via intraperitoneal (i.p.) or oral (p.o.) route at various doses to different groups of mice.[30] A vehicle control group receiving only the solvent must be included.

-

Time to Peak Effect : Conduct the MES test at the predetermined time of peak effect of the compound (e.g., 30-60 minutes post-administration).

-

Anesthesia and Stimulation : Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse to minimize discomfort.[29][31] An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes using a specialized seizure apparatus.[29][30]

-

Observation : Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis : An animal is considered "protected" if the tonic hindlimb extension is abolished.[29] Calculate the percentage of protected animals at each dose. The data can be used to determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the seizure endpoint.[29][31]

Data Interpretation and Reporting

Quantitative data from biological assays should be summarized for clarity and comparative analysis.

Table 2: Example Data Summary for Biological Activities

| Assay | Test Organism/Model | Parameter | Result (Example Value) |

| Antimicrobial | S. aureus ATCC 29213 | MIC | 16 µg/mL |

| Antimicrobial | E. coli ATCC 25922 | MIC | >64 µg/mL |

| Anticonvulsant | MES Test (Mice, i.p.) | ED₅₀ | 75 mg/kg |

| Anticancer | MCF-7 (Breast Cancer Cell Line) | GI₅₀ | 30 µM |

Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for further drug development. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a library of analogues to understand how structural modifications impact potency and selectivity.[1]

-

Mechanism of Action Elucidation : Conducting detailed biochemical and cellular assays to pinpoint the specific molecular targets responsible for the observed biological activities.

-

Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy : Testing promising candidates in more advanced animal models of disease to validate their therapeutic potential.

By systematically applying the principles and protocols outlined in this guide, the scientific community can continue to unlock the therapeutic potential of the quinazolinone scaffold and develop novel treatments for a range of human diseases.

References

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

- Maximal Electroshock Seizure (MES) Test (mouse, rat).

- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.

- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure.

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services.

- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.

- Broth Microdilution. MI - Microbiology.

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.

- CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS.

- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Biomedical and Pharmacology Journal.

- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives.

- Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Deriv

- Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key I... Ingenta Connect.

- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones.

- Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Research Journal of Pharmacy and Technology.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.

- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives.

- Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. International Journal of Science, Technology and Management.

- A Review on 4(3H)-quinazolinone synthesis.

- ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE. Pharmacy & Pharmacology.

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.

- Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity. SpringerLink.

- Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing.

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

- Synthesis of 4(3H)-quinazolinone derivatives from corresponding alkyl...

- Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Asian Pacific Journal of Health Sciences.

- Recent advances in the biological activity of quinazoline. Semantic Scholar.

- 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed.

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. acgpubs.org [acgpubs.org]

- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 16. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 19. ijstm.com [ijstm.com]

- 20. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key I...: Ingenta Connect [ingentaconnect.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 28. protocols.io [protocols.io]

- 29. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 3-(Hydroxymethyl)-4(3H)-quinazolinone: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth spectroscopic characterization of 3-(Hydroxymethyl)-4(3H)-quinazolinone, a key heterocyclic scaffold in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and extensive data from closely related quinazolinone analogues to present a robust, predictive analysis. We furnish detailed predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with interpretations grounded in the rich precedent of quinazolinone chemistry. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge required for the unambiguous identification, purity assessment, and structural elucidation of this and similar compounds, thereby accelerating research and development efforts.

Introduction: The Quinazolinone Core in Modern Drug Discovery

The 4(3H)-quinazolinone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization at the N-3 position, in particular, offers a versatile handle for modulating pharmacological activity. This compound (CAS 18943-77-6) represents a fundamental building block in this class, where the hydroxymethyl group can act as a synthetic precursor or contribute to pharmacophoric interactions.

Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug development, ensuring structural integrity and purity. This guide provides a detailed exposition of the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The following predictions are based on the analysis of numerous substituted quinazolinones and the fundamental principles of chemical shift theory.[1][2]

Predicted ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons of the quinazolinone core and the protons of the N-hydroxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | Doublet (d) | 1H | H-5 | Deshielded due to the anisotropic effect of the adjacent carbonyl group. |

| ~7.90 | Triplet (t) | 1H | H-7 | Typical chemical shift for an aromatic proton with two ortho neighbors. |

| ~7.75 | Doublet (d) | 1H | H-8 | Aromatic proton adjacent to the fused benzene ring. |

| ~7.60 | Triplet (t) | 1H | H-6 | Aromatic proton influenced by the electron-withdrawing nature of the quinazolinone system. |

| ~8.15 | Singlet (s) | 1H | H-2 | Proton on the imine-like carbon of the quinazolinone ring. |

| ~5.50 | Doublet (d) | 2H | N-CH₂ -OH | Methylene protons adjacent to the nitrogen and hydroxyl group, split by the hydroxyl proton. |

| ~5.40 | Triplet (t) | 1H | N-CH₂-OH | Hydroxyl proton, which will likely exchange with D₂O. |

Experimental Protocol for NMR Spectroscopy: [3]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is recommended.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A significantly larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is predicted to be dominated by absorptions from the carbonyl group, the aromatic ring, and the hydroxyl group.[4][5]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (from the hydroxymethyl group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from the methylene group) |

| ~1680 | Strong | C=O stretch (amide carbonyl of the quinazolinone ring) |

| ~1610, 1580, 1480 | Medium to Strong | C=C and C=N stretches (aromatic and heterocyclic rings) |

| ~1340 | Medium | C-N stretch |

| ~1050 | Medium to Strong | C-O stretch (from the hydroxymethyl group) |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method): [3]

-

Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply sufficient pressure (typically 8-10 tons) to form a transparent or translucent disc.

-

Data Acquisition: Record a background spectrum of the empty sample compartment of an FTIR spectrometer. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₉H₈N₂O₂

-

Molecular Weight: 176.17 g/mol

-

Expected Molecular Ion Peak (M⁺) in EI-MS: m/z = 176

-

Expected Protonated Molecule ([M+H]⁺) in ESI-MS: m/z = 177

Predicted Key Fragmentation Patterns:

The fragmentation of this compound is expected to proceed through several characteristic pathways.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By synthesizing data from analogous structures and adhering to fundamental spectroscopic principles, we have constructed a reliable blueprint for the ¹H NMR, ¹³C NMR, IR, and MS characteristics of this important heterocyclic compound. The detailed protocols and interpretations herein are intended to serve as a valuable resource for researchers in the field, facilitating the unambiguous identification and characterization of this and related quinazolinone derivatives in their quest for novel therapeutic agents.

References

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

1 H and 13 C NMR data for compound 1 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]

-

New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (n.d.). Retrieved January 15, 2026, from [Link]

-

Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). Retrieved January 15, 2026, from [Link]

-

4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid - Chemical Methodologies. (2022). Retrieved January 15, 2026, from [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents - Semantic Scholar. (2022). Retrieved January 15, 2026, from [Link]

-

(PDF) Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

3-hydroxy-2-(phenoxymethyl)-4(3H)-quinazolinone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

3-(Hydroxymethyl)-4(3H)-quinazolinone solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-(Hydroxymethyl)-4(3H)-quinazolinone

Introduction

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The derivative, this compound (CAS No: 14663-52-6, Molecular Formula: C₉H₈N₂O₂), represents a key intermediate and a subject of study in its own right.[3] A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is paramount for researchers in drug discovery and development. These parameters dictate formulation strategies, shelf-life, and the reliability of experimental outcomes in biological assays.

This guide provides a detailed examination of the solubility profile and stability characteristics of this compound. It synthesizes theoretical principles with practical, field-proven methodologies to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective handling and application.

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and its utility in both in vitro and in vivo studies. Like many of its parent class, this compound presents solubility challenges, primarily in aqueous media.

Physicochemical Basis of Solubility

The limited aqueous solubility of 4(3H)-quinazolinone derivatives is fundamentally linked to their molecular structure. The rigid, fused heterocyclic ring system contributes to high crystal lattice energy, a thermodynamic barrier that must be overcome by solvent molecules for dissolution to occur.[4] This inherent lipophilicity often classifies such compounds as BCS Class II (low solubility, high permeability), necessitating specialized formulation approaches.[4]

Aqueous and Organic Solvent Solubility

Aqueous Solubility: Direct measurement data for this compound is not readily available in public literature; however, data for the parent 4(3H)-quinazolinone provides a crucial baseline. Its aqueous solubility is reported to be approximately 1.2 to 1.5 mg/mL, often requiring sonication to achieve.[5][6] It is reasonable to infer that the addition of a polar hydroxymethyl group may slightly enhance aqueous solubility compared to the parent structure, but it would likely remain in the "sparingly soluble" to "slightly soluble" range.

pH-Dependent Solubility: The quinazolinone core contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[4] In acidic environments (lower pH), these nitrogen atoms can become protonated, forming a more soluble salt. Consequently, the aqueous solubility of this compound is expected to increase significantly in acidic buffers compared to neutral or alkaline conditions.[4][7][8]

Organic Solvents & Stock Solutions: For research purposes, concentrated stock solutions are typically prepared in water-miscible organic solvents.

-

Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent. The parent 4(3H)-quinazolinone exhibits excellent solubility in DMSO, reported at levels of 40 mg/mL to ≥ 100 mg/mL.[5][6][9]

-

Co-solvents: For in vivo studies or specific cell-based assays where high concentrations of DMSO are toxic, co-solvent systems are employed. Common formulations include combinations of DMSO with PEG300, Tween-80 (Polysorbate 80), and saline or cyclodextrins like SBE-β-CD.[4][5][9]

Quantitative Solubility Data Summary

The following table summarizes known solubility data for the parent 4(3H)-quinazolinone, which serves as a reliable estimate for its hydroxymethyl derivative.

| Solvent System | Reported Solubility | Remarks | Source(s) |

| Water (H₂O) | 1.2 - 1.5 mg/mL | Requires ultrasonic assistance. | [5][6] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Standard solvent for stock solutions. | [5][9] |

| PBS | ~2.0 mg/mL | Requires warming and sonication. | [5] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.75 mg/mL | Common in vivo formulation. | [5] |

Visualization: Factors Influencing Solubility

Caption: Proposed primary degradation pathway under forced stress conditions.

Storage and Handling Recommendations

-

Solid Form: Store in a well-sealed container, protected from light, at controlled room temperature or refrigerated (2-8°C).

-

Solution Form (DMSO Stock): For short-term use, DMSO stock solutions can be stored at room temperature to avoid precipitation. [4]For long-term storage, aliquots should be kept at -20°C or -80°C. [5][6][9]Before use, frozen solutions must be brought to room temperature and vortexed thoroughly to ensure complete redissolution. [4]Studies on related quinazolines suggest that solutions stored in the dark at 4°C can be stable for extended periods, from one to several months. [10]

Part 3: Experimental Protocols

The following sections detail standardized, self-validating protocols for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired media (e.g., Water, PBS pH 7.4, 0.1 M HCl). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, specific analytical method, such as UV-Vis spectrophotometry or, more commonly, RP-HPLC with UV detection, against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or molarity.

Causality & Rationale: The 24-48 hour agitation period is designed to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Centrifugation is a critical self-validating step to remove microparticulates, which would otherwise lead to an overestimation of solubility.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing, designed to produce a 5-20% degradation of the active pharmaceutical ingredient (API).

Caption: A standardized workflow for conducting forced degradation studies.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C) for several hours. Withdraw samples at various time points. [11][12]3. Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate under similar temperature conditions as the acid hydrolysis. This reaction is often faster.

-

Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the stock solution in a sealed vial at a high temperature (e.g., 80°C). For solid-state thermal stress, heat the neat powder.

-

Photolytic Degradation: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

Sample Processing: At each time point, withdraw a sample, quench the reaction (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating RP-HPLC method. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks, as demonstrated by peak purity analysis (e.g., using a photodiode array detector).

Conclusion

This compound is a compound of significant interest that follows the general physicochemical trends of the quinazolinone class. Its solubility is limited in aqueous media but can be enhanced at acidic pH and is excellent in organic solvents like DMSO. The compound exhibits good overall chemical stability but is susceptible to degradation under harsh hydrolytic, oxidative, and photolytic conditions, with the likely primary degradation pathway involving the loss of the hydroxymethyl group. The experimental protocols and data presented in this guide provide a robust framework for researchers to handle, formulate, and study this molecule with confidence, ensuring the generation of accurate and reproducible scientific data.

References

-

Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

-

Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]

-